4-(2-Amino-2-carboxyethyl)benzo[c]-2,1,3-thiadiazole hydrochloride
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Description
4-(2-Amino-2-carboxyethyl)benzo[c]-2,1,3-thiadiazole hydrochloride is a useful research compound. Its molecular formula is C9H10ClN3O2S and its molecular weight is 259.71 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
- Research on formazans derived from thiadiazole compounds demonstrated moderate antimicrobial activity against bacterial strains such as Escherichia coli and Salmonella typhi, and fungal strains including Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014). This suggests that thiadiazole derivatives, including potentially "4-(2-Amino-2-carboxyethyl)benzo[c]-2,1,3-thiadiazole hydrochloride," could be explored for antimicrobial properties.
Drug Discovery Building Blocks
- The synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives has been outlined, offering new building blocks for drug discovery, showcasing the versatility of thiadiazole derivatives in synthesizing compounds with varied bioactivities (Durcik et al., 2020).
Extraction and Analytical Applications
- Studies have also demonstrated the synthesis of compounds involving thiadiazole units for applications in extracting α-amino acids from aqueous phases, indicating their utility in analytical chemistry (Prokhorova et al., 2010).
Antifungal and Antibacterial Drugs
- Dicarboxylic acid derivatives of thiadiazoles have been synthesized with high yields showing significant antifungal and antibacterial activity, highlighting the potential of thiadiazole derivatives as novel drug candidates (Dabholkar & Parab, 2011).
Properties
IUPAC Name |
2-amino-3-(2,1,3-benzothiadiazol-4-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S.ClH/c10-6(9(13)14)4-5-2-1-3-7-8(5)12-15-11-7;/h1-3,6H,4,10H2,(H,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIODGCHCAEPDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)CC(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424941 |
Source
|
Record name | 4-(2-Amino-2-carboxyethyl)benzo[c]-2,1,3-thiadiazole hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20032-80-8, 20032-79-5 |
Source
|
Record name | 2,1,3-Benzothiadiazole-4-propanoic acid, α-amino-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20032-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Amino-2-carboxyethyl)benzo[c]-2,1,3-thiadiazole hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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